N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves multiple stepsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various alkylating agents . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the inhibition of certain enzymes or the modulation of receptor activity, resulting in its observed biological effects.
Comparison with Similar Compounds
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can be compared with other indole derivatives such as:
- N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the indole, piperazine, and benzamide moieties in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C26H30N4O3 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(Z)-1-(1-ethylindol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H30N4O3/c1-4-29-18-20(22-7-5-6-8-24(22)29)17-23(26(32)30-15-13-28(2)14-16-30)27-25(31)19-9-11-21(33-3)12-10-19/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,31)/b23-17- |
InChI Key |
ZARVNPMZYSNXPH-QJOMJCCJSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)N3CCN(CC3)C)\NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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